molecular formula C20H16N2OS B5641169 1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol

1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol

Cat. No. B5641169
M. Wt: 332.4 g/mol
InChI Key: HSAWOLLRYRFJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol derivatives has been achieved through multicomponent reactions, showcasing the efficiency of various catalysts and conditions. For instance, Pelit and Turgut (2016) demonstrated the use of (+)-camphor-10-sulfonic acid ((+)-CSA) as an effective catalyst under ultrasound-promoted solvent-free conditions for the condensation of 2-aminothiazole, aromatic aldehydes, and 2-naphthol (Pelit & Turgut, 2016). Similarly, Li and Mao (2011) synthesized these derivatives via a one-pot three-component Mannich reaction under solvent-free conditions, highlighting the advantages of no use of volatile organic solvents and hazardous catalysts (Li & Mao, 2011).

Molecular Structure Analysis

Investigations into the molecular structure of these compounds utilize various spectrometric techniques, including NMR, CMR, and FT–IR, providing detailed insights into their chemical framework. Patel and Patel (2017) characterized a series of related heterocyclic compounds, contributing to the understanding of the structural features essential for biological activity (Patel & Patel, 2017).

Chemical Reactions and Properties

The chemical reactivity of 1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol derivatives has been explored through various reactions, including ring-closure reactions and condensations. For example, the derivatives obtained by Pelit and Turgut were further converted in ring-closure reaction with formaldehyde to yield naphthoxazine derivatives (Pelit & Turgut, 2016).

Physical Properties Analysis

Studies on the physical properties of these compounds, such as solubility, melting points, and crystal structure, contribute to a deeper understanding of their behavior in various environments and their potential applicability in different domains. Although specific details on the physical properties of 1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol were not directly found in the reviewed literature, general practices in characterizing these aspects involve crystallography and thermal analysis.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical entities, are crucial for determining the compound's potential uses. The ability of these derivatives to undergo ring-closure reactions, as well as their synthesis through solvent-free conditions, indicates significant versatility and environmental friendliness (Li & Mao, 2011).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their specific structure and the biological target. For instance, some thiazole derivatives have been found to exhibit antibacterial activity by creating pores in the bacterial cell membranes .

Future Directions

Thiazole derivatives, including “1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol”, hold promise for the development of new drugs due to their wide range of biological activities . Future research could focus on optimizing their synthesis process, improving their biological activity, and reducing their potential toxicity .

properties

IUPAC Name

1-[[(4-phenyl-1,3-thiazol-2-yl)amino]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c23-19-11-10-14-6-4-5-9-16(14)17(19)12-21-20-22-18(13-24-20)15-7-2-1-3-8-15/h1-11,13,23H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAWOLLRYRFJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NCC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(4-Phenyl-1,3-thiazol-2-YL)amino]methyl}naphthalen-2-OL

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